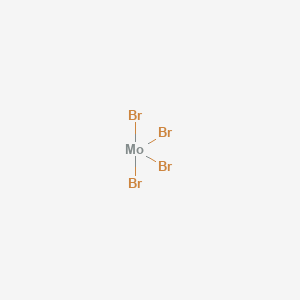
Tetrabromomolybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabromomolybdenum is a chemical compound that is widely used in scientific research. It is a dark blue crystalline solid that is soluble in water and has a number of interesting properties. In
Mecanismo De Acción
The mechanism of action of tetrabromomolybdenum is not well understood, but it is thought to function as a Lewis acid catalyst. It is believed to coordinate with the substrate, activating it for reaction by polarizing the bond or facilitating the formation of a transition state.
Efectos Bioquímicos Y Fisiológicos
Tetrabromomolybdenum has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic, with a LD50 value of greater than 2000 mg/kg in rats. It is not known to have any significant effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrabromomolybdenum has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also stable and can be stored for long periods of time without degradation. However, it does have some limitations. It is not soluble in many common solvents, which can make it difficult to work with in certain applications. It also has a tendency to form complexes with other compounds, which can complicate its use in certain reactions.
Direcciones Futuras
There are a number of potential future directions for research on tetrabromomolybdenum. One area of interest is the development of new catalysts based on tetrabromomolybdenum for use in organic synthesis. Another area of interest is the study of the mechanism of action of tetrabromomolybdenum and its interactions with other compounds. Finally, there is potential for the development of new applications for tetrabromomolybdenum in fields such as materials science and energy storage.
Métodos De Síntesis
Tetrabromomolybdenum can be synthesized by reacting molybdenum metal with bromine in the presence of a solvent such as acetonitrile or dimethylformamide. The reaction produces tetrabromomolybdenum as a dark blue crystalline solid.
Aplicaciones Científicas De Investigación
Tetrabromomolybdenum is widely used in scientific research, particularly in the field of inorganic chemistry. It is used as a catalyst in a variety of reactions, including the oxidation of alcohols and the dehydrogenation of alkanes. It is also used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
13520-59-7 |
|---|---|
Nombre del producto |
Tetrabromomolybdenum |
Fórmula molecular |
Br4Mo |
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
tetrabromomolybdenum |
InChI |
InChI=1S/4BrH.Mo/h4*1H;/q;;;;+4/p-4 |
Clave InChI |
WWJBJTBTXOHQAZ-UHFFFAOYSA-J |
SMILES |
Br[Mo](Br)(Br)Br |
SMILES canónico |
Br[Mo](Br)(Br)Br |
Sinónimos |
MOLYBDENUM TETRABROMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



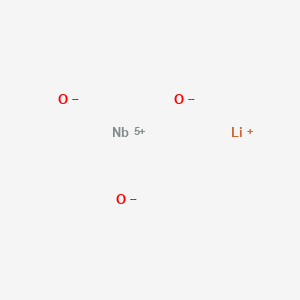
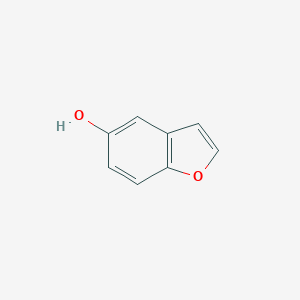
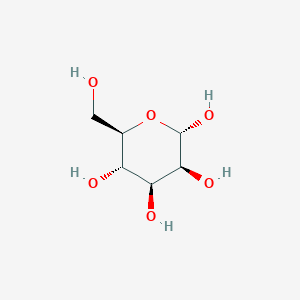
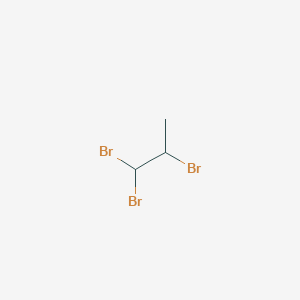
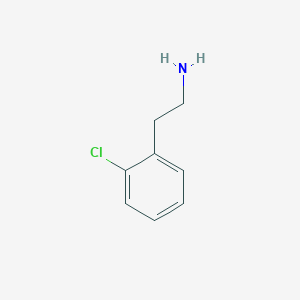
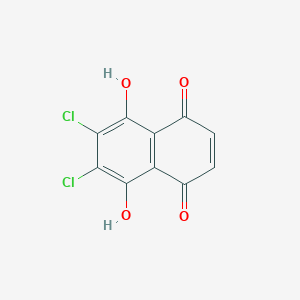
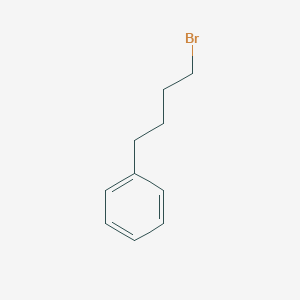
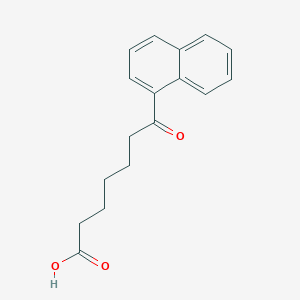
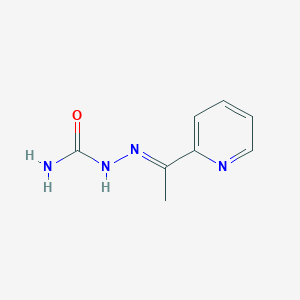
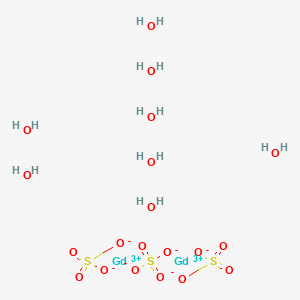
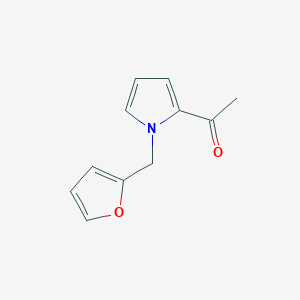

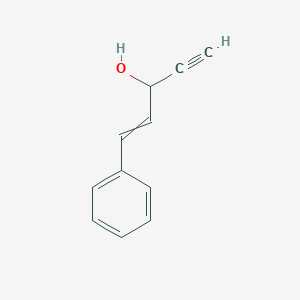
![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)